molecular formula C13H14N4O3S B2973310 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941240-11-5

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2973310
CAS No.: 941240-11-5
M. Wt: 306.34
InChI Key: RSZIZHMWLGBANL-UHFFFAOYSA-N
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Description

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzene ring substituted with a sulfonamide group, a cyano group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The cyano group can be introduced via nucleophilic substitution reactions, while the sulfonamide group is often added through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group and oxazole ring may also contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide: shares structural similarities with other sulfonamide-containing compounds and oxazole derivatives.

    Sulfonamide analogs: Compounds with similar sulfonamide groups but different aromatic or heterocyclic rings.

    Oxazole derivatives: Compounds with oxazole rings but different substituents on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-15-13-11(8-14)16-12(20-13)9-4-6-10(7-5-9)21(18,19)17(2)3/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZIZHMWLGBANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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